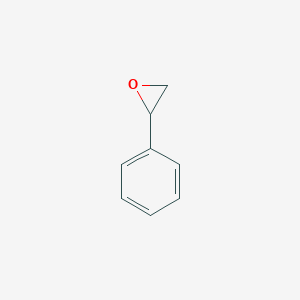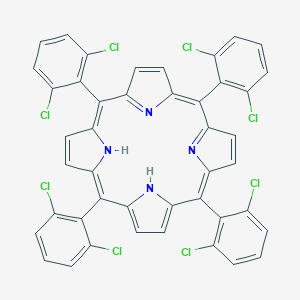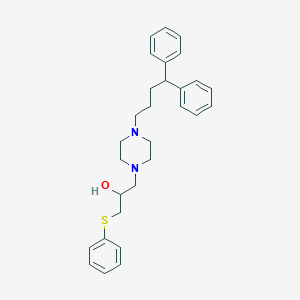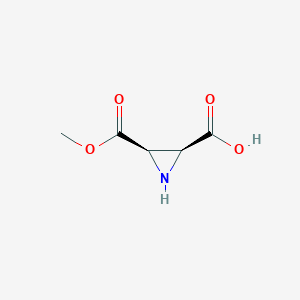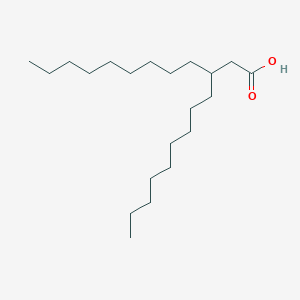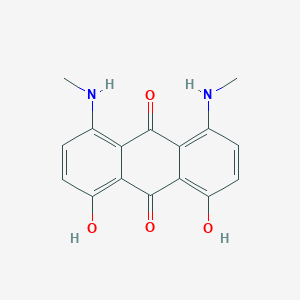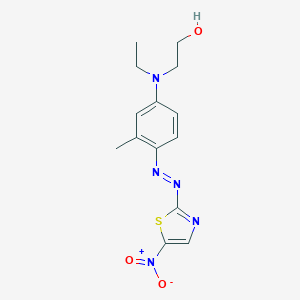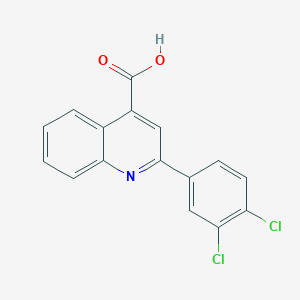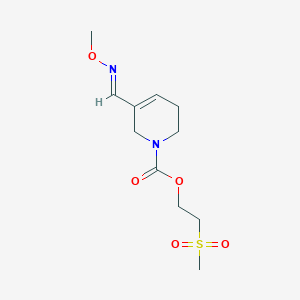
2-(Methylsulfonyl)ethyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methylsulfonyl)ethyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate, also known as Methylsulfonylmethyloxime (MSMO), is a chemical compound used in scientific research for its potential antimicrobial and antifungal properties.
Mechanism Of Action
The exact mechanism of action of MSMO is not fully understood, but it is believed to involve the inhibition of bacterial and fungal growth by disrupting cell membrane integrity. MSMO may also act as an antioxidant by scavenging free radicals and reducing oxidative stress.
Biochemical And Physiological Effects
Studies have shown that MSMO has low toxicity and does not cause significant damage to cells or tissues. MSMO has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, MSMO has been shown to have antioxidant effects by reducing oxidative stress and protecting against DNA damage.
Advantages And Limitations For Lab Experiments
MSMO has several advantages for use in lab experiments, including its low toxicity, high purity, and potential antimicrobial and antifungal properties. However, MSMO may have limitations in terms of its solubility and stability, which may affect its effectiveness in certain experimental conditions.
Future Directions
There are several potential future directions for research involving MSMO. One area of focus could be the development of MSMO-based antimicrobial and antifungal agents for use in clinical settings. Additionally, further research could explore the potential antioxidant and anti-inflammatory effects of MSMO, as well as its potential use in other areas of medicine and biotechnology.
Synthesis Methods
MSMO can be synthesized through a multi-step process involving the reaction of 2-chloroethyl methyl sulfone with hydroxylamine hydrochloride, followed by further reactions with pyridine-2,6-dicarboxylic acid and methyl iodide. This method has been reported to yield MSMO with high purity and yield.
Scientific Research Applications
MSMO has been studied for its potential use as an antimicrobial and antifungal agent. Research has shown that MSMO has antimicrobial activity against a variety of bacterial strains, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. MSMO has also been shown to have antifungal activity against Candida albicans and Aspergillus niger. Additionally, MSMO has been studied for its potential use as an antioxidant and anti-inflammatory agent.
properties
CAS RN |
145071-39-2 |
|---|---|
Product Name |
2-(Methylsulfonyl)ethyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate |
Molecular Formula |
C11H18N2O5S |
Molecular Weight |
290.34 g/mol |
IUPAC Name |
2-methylsulfonylethyl 5-[(E)-methoxyiminomethyl]-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C11H18N2O5S/c1-17-12-8-10-4-3-5-13(9-10)11(14)18-6-7-19(2,15)16/h4,8H,3,5-7,9H2,1-2H3/b12-8+ |
InChI Key |
FEEHXZVTPKDWCI-XYOKQWHBSA-N |
Isomeric SMILES |
CO/N=C/C1=CCCN(C1)C(=O)OCCS(=O)(=O)C |
SMILES |
CON=CC1=CCCN(C1)C(=O)OCCS(=O)(=O)C |
Canonical SMILES |
CON=CC1=CCCN(C1)C(=O)OCCS(=O)(=O)C |
synonyms |
1(2H)-Pyridinecarboxylic acid, 3,6-dihydro-5-((methoxyimino)methyl)-, 2-(methylsulfonyl)ethyl ester, (E)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




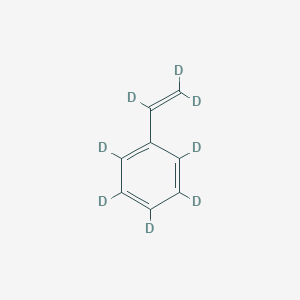
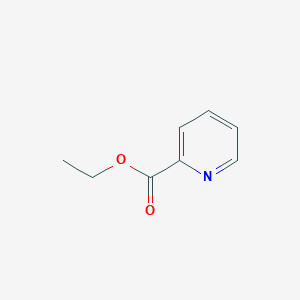
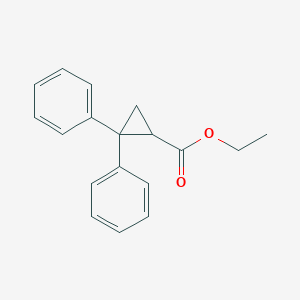
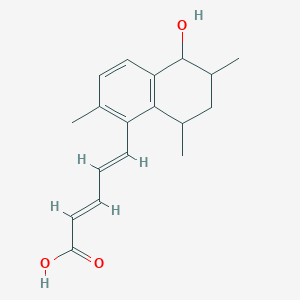
![Tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B127064.png)
